molecular formula C16H12N4O2 B2947720 3-(3-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2-oxazol-5-yl)pyridine CAS No. 2320213-43-0

3-(3-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2-oxazol-5-yl)pyridine

Cat. No.: B2947720
CAS No.: 2320213-43-0
M. Wt: 292.298
InChI Key: JBSXSXKZRXSPFW-UHFFFAOYSA-N
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Description

3-(3-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2-oxazol-5-yl)pyridine is a complex heterocyclic compound that features a pyrrolo[3,4-b]pyridine core fused with an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 3-(3-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2-oxazol-5-yl)pyridine typically involves multi-step reactions. One common method includes the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile . This reaction is carried out under controlled conditions to ensure the formation of the desired pyrrolo[3,4-b]pyridine skeleton. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine ring, often using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of reduced derivatives.

Scientific Research Applications

3-(3-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2-oxazol-5-yl)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2-oxazol-5-yl)pyridine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating biological processes at the molecular level. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar compounds include other pyrrolo[3,4-b]pyridine derivatives and oxazole-containing molecules. These compounds share structural similarities but may differ in their biological activities and applications. For example:

The uniqueness of 3-(3-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2-oxazol-5-yl)pyridine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2/c21-16(20-9-12-4-2-6-18-14(12)10-20)13-7-15(22-19-13)11-3-1-5-17-8-11/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSXSXKZRXSPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)C3=NOC(=C3)C4=CN=CC=C4)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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